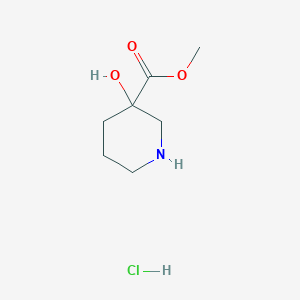

![molecular formula C17H17N3O2S B2823023 (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate CAS No. 338404-84-5](/img/structure/B2823023.png)

(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole” is a chemical of interest in the pharmaceutical industry . It is available for purchase as a high-quality reference standard for accurate results .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, as indicated by its name. It contains an imidazo[2,1-b][1,3]thiazole ring, which is a type of heterocyclic compound. This ring is substituted with a phenyl group at the 6-position and a [(2,2-dimethylpropanoyl)oxy]imino methyl group at the 5-position .Applications De Recherche Scientifique

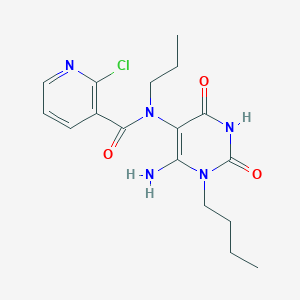

Anti-inflammatory and Immunoregulatory Activities

Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole exhibit anti-inflammatory and immunoregulatory properties. For instance, 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles have been prepared and evaluated for anti-inflammatory activity using an adjuvant arthritic rat assay. These compounds demonstrated significantly higher potencies in stimulating cell-mediated immunity, suggesting a potential for treating inflammatory conditions (Lantos et al., 1984); (Bender et al., 1985).

Antimicrobial Activities

Several studies have explored the antimicrobial potential of imidazo[2,1-b][1,3]thiazole derivatives. One such study synthesized new thiazolidine and imidazolidine derivatives showing varying degrees of antimicrobial effect against different bacterial and fungal strains, indicating the versatility of these compounds in combating infections (Elaasar & Saied, 2008).

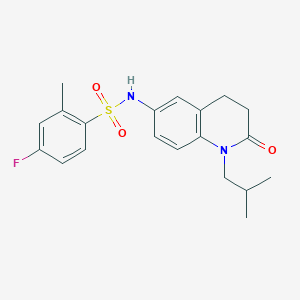

Synthesis and Reactivity Studies

Research into the synthesis and reactivity of imidazo[2,1-b][1,3]thiazole compounds provides foundational knowledge for developing pharmacologically active molecules. For example, a mild palladium-catalyzed direct arylation of azoles, including imidazo[2,1-b]thiazoles, offers a convenient method for producing compounds with potential bioactivity (Bellina, Lessi, & Manzini, 2013). Another study focused on electrophilic substitution reactions of imidazo[2,1-b]thiazoles, further contributing to the understanding of their chemical properties (O'daly et al., 1991).

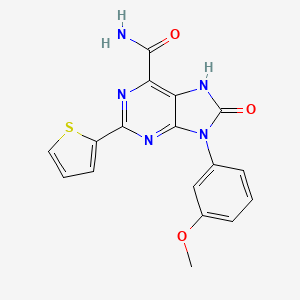

Safety and Hazards

The safety data sheet for this compound suggests that any clothing contaminated by the product should be immediately removed, and the affected individual should move out of the dangerous area and consult a physician . This indicates that the compound may pose certain hazards and should be handled with care.

Orientations Futures

Propriétés

IUPAC Name |

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-17(2,3)15(21)22-18-11-13-14(12-7-5-4-6-8-12)19-16-20(13)9-10-23-16/h4-11H,1-3H3/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKNEKMNAFGUSK-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)ON=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)O/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)

![3-(methylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2822946.png)

![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)

![2-(3,5-dimethoxybenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2822950.png)

![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B2822951.png)

![4-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2822954.png)

![5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822959.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2822960.png)

![6-ethoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)quinolin-4-amine](/img/structure/B2822961.png)

![4-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2822963.png)